(E)-9-Tetradecen-1-ol acetate is an organic compound with the molecular formula C₁₆H₃₀O₂ and a molecular weight of approximately 254.4082 g/mol. It is classified as an acetate, specifically an ester derived from 9-tetradecen-1-ol and acetic acid. The compound exhibits a double bond configuration at the ninth carbon atom, denoted by the "E" in its name, indicating that the substituents on either side of the double bond are on opposite sides (trans configuration) .
While the full range of potential applications for (E)-9-Tetradecen-1-ol acetate in scientific research is still being explored, here are some areas of current investigation:
(E)-9-Tetradecen-1-ol acetate is known for its role as a pheromone in various insect species. It serves as a sex attractant for male clearwing moths (Lepidoptera: Sesiidae) and has been studied for its potential applications in pest management . Additionally, it may exhibit antimicrobial properties, although further research is needed to fully understand its biological effects.
Several methods exist for synthesizing (E)-9-tetradecen-1-ol acetate:
The primary applications of (E)-9-tetradecen-1-ol acetate include:
Interaction studies involving (E)-9-tetradecen-1-ol acetate have primarily focused on its role as a pheromone. Research indicates that it interacts specifically with olfactory receptors in male moths, triggering mating behaviors. Studies also suggest potential interactions with other environmental factors that may influence its effectiveness as a lure in traps .
Several compounds share structural similarities with (E)-9-tetradecen-1-ol acetate. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(Z)-9-Tetradecen-1-ol acetate | C₁₆H₃₀O₂ | Cis configuration at the double bond |
(E)-11-Tetradecen-1-ol acetate | C₁₆H₃₀O₂ | Double bond at the eleventh carbon |
9-Dodecenyl acetate | C₁₄H₂₈O₂ | Shorter carbon chain length |
10-Tetradecenoic acid | C₁₄H₂₆O₂ | Contains a carboxylic acid functional group |
Uniqueness: The unique feature of (E)-9-tetradecen-1-ol acetate lies in its specific trans configuration at the ninth carbon position, which distinguishes it from other similar compounds and contributes to its effectiveness as a pheromone.
The biosynthesis of (E)-9-tetradecen-1-ol acetate is initiated by the pheromone biosynthesis-activating neuropeptide (PBAN), a 33–34 amino acid neurohormone synthesized in the subesophageal ganglion. PBAN is released into the hemolymph during the scotophase (dark phase) and binds to G-protein coupled receptors (GPCRs) on pheromone gland cells, triggering a calcium-dependent signaling cascade. In Helicoverpa armigera, PBAN receptor (PBAN-R) activation elevates intracellular Ca²⁺ levels by 3.5-fold within 10 minutes, directly upregulating key enzymes in the pheromone biosynthetic pathway.
Notably, PBAN’s role extends beyond females: male H. armigera exhibit PBAN-R expression in hair-pencil–aedeagus complexes, where it regulates fatty acid and alcohol components critical for mating success. RNA interference (RNAi) silencing of PBAN-R reduces titers of hexadecanol and oleic acid by 58–74%, underscoring its conserved role across sexes.
The introduction of the E-double bond at the Δ9 position is catalyzed by Δ9-fatty acyl-CoA desaturase, a membrane-bound enzyme requiring molecular oxygen and NADPH-dependent cytochrome b₅ reductase. Crystal structures of stearoyl-CoA desaturase (SCD1) reveal a substrate-binding pocket that enforces regiospecificity: the enzyme accommodates C14–C18 acyl chains, positioning the Δ9 carbon adjacent to a di-iron catalytic center for cis-desaturation. However, isomerization to the E-configuration occurs post-desaturation, likely via non-enzymatic processes or auxiliary isomerases.
In Yponomeuta evonymellus, Δ9-desaturase activity correlates with pheromone blend composition, producing a 3:1 ratio of E-9-tetradecenol to Z-9-tetradecenol. Kinetic assays show a kₐₜ of 12.4 ± 1.2 min⁻¹ for C14:0-CoA, with a 4.3-fold preference over C16:0-CoA.
The Wittig reaction remains a cornerstone for constructing trans-configured alkenes, though achieving E-selectivity requires careful reagent design. Traditional Wittig olefination employs unstabilized ylides derived from alkyl halides and triphenylphosphine, typically favoring Z-alkenes due to steric interactions during oxaphosphetane formation [4] [5]. However, modifications such as the Horner–Wadsworth–Emmons (HWE) reaction enable preferential E-alkene synthesis.
In the HWE variant, phosphonate-stabilized carbanions react with aldehydes, leveraging thermodynamic control to favor trans products [6]. For (E)-9-tetradecen-1-ol acetate, this approach involves condensing a C9 phosphonate ylide with pentanal. The reaction proceeds via a concerted [2+2] cycloaddition mechanism, bypassing betaine intermediates that could lead to stereochemical drift [4]. Key parameters include:
Recent advances utilize lithium-free conditions to prevent intermediate equilibration, locking the E-configuration early in the reaction pathway [4]. Computational studies suggest that E-selectivity arises from minimized torsional strain in the transition state when bulky substituents occupy anti-periplanar positions [6].
Catalytic hydrogenation offers complementary stereochemical control by reducing alkynes to trans-alkenes. For (E)-9-tetradecen-1-ol acetate, this strategy involves:
The reaction’s outcome depends on:
Kinetic studies reveal that hydrogenation proceeds via a Horiuti-Polanyi mechanism, where surface-adsorbed hydrogen adds sequentially to the triple bond. Isotopic labeling experiments demonstrate ≥95% E-selectivity when using deuterium gas, confirming minimal isomerization during desorption [4].
Isomer separation poses significant challenges due to the minimal polarity differences between E and Z isomers. State-of-the-art purification methods include:
Silver-ion chromatography:
High-speed countercurrent chromatography (HSCCC):
Crystallization-induced asymmetric transformation:
Sustainable production methods balance efficiency with environmental impact:
Continuous flow Wittig reactions:
Biocatalytic approaches:
Pheromone-binding proteins (PBPs) solubilize hydrophobic E9-14:OAc in sensillum lymph and convey it to membrane receptors. High-resolution structures, affinity assays, and mutagenesis reveal nuanced ligand specificity.
PBP Source Species | Method | Dissociation Constant $$K_d$$ for E9-14:OAc | Key Binding Residues | Citation |
---|---|---|---|---|
Spodoptera frugiperda PBP1 | Fluorescence competition | 2.8 μM [1] | Phe12, Phe36, Ser115 [1] | [1] |
Spodoptera frugiperda PBP2 | Fluorescence competition | 3.1 μM [1] | Trp37, Phe118 [1] | [1] |
Spodoptera litura PBP1 | Fluorescence competition | 0.9 μM [2] | Tyr54, Phe119 [2] | [2] |
Spodoptera litura PBP2 | Fluorescence competition | 1.2 μM [3] | Met5, Lys6 [3] | [3] |
Ostrinia furnacalis PBP2 | Solution NMR & docking | 0.23 μM [4] | Thr9 (H-bond), Lys119 [4] | [4] |
Ligand docking to the Ostrinia furnacalis PBP2 structure shows a hydrophobic cavity sealed by helix 7; ligand exit is pH-regulated, aligning with the acidic microenvironment near the receptor surface [4]. Site-directed mutation Thr9→Ala disrupts hydrogen bonding and halves affinity for E9-14:OAc [1].
Upon dissociation from the PBP, E9-14:OAc activates seven-transmembrane pheromone receptors that couple to heterotrimeric G-proteins.
Receptor (Species) | Assay System | EC₅₀ for E9-14:OAc | Second-Messenger Readout | Citation |
---|---|---|---|---|
OR13 (Spodoptera frugiperda) | Xenopus oocyte, two-electrode voltage clamp | 12 μM [5] | Cationic current via Orco co-receptor | [5] |
OR6 (Spodoptera frugiperda) | Drosophila “empty-neuron”, SSR | 8 μM [6] | Spike frequency increase | [6] |
OR14 (Spodoptera litura) | Xenopus oocyte | 14 μM [7] | Ca²⁺-gated inward current | [7] |
OR23 (Spodoptera litura) | HEK293T Ca²⁺ imaging | 11 μM [8] | Intracellular Ca²⁺ rise (Gα₁₅) | [8] |
OR5 (Spodoptera exigua) | Xenopus oocyte | 18 μM [9] | Cationic current | [9] |
Ligand binding induces GDP→GTP exchange on Gα. In heterologous cells, co-expression with Gα₁₅/₁₆ or Gα_olf links receptor activation to phospholipase Cβ or adenylyl cyclase, reflected in dose-dependent rises of inositol-1,4,5-trisphosphate or cyclic adenosine monophosphate [10] [11].
Pheromone-evoked cation influx through OR–Orco complexes depolarizes the neuron and elevates intracellular calcium, triggering a cascade of Ca²⁺-sensitive processes.
Cellular Component | Conductance/Event | Role in E9-14:OAc Signaling | Peak Kinetics | Citation |
---|---|---|---|---|
IP₃-gated Ca²⁺ channel (#9) | 22 pS | Initial Ca²⁺ influx; shuts within 50 ms | Rise ≤ 10 ms, fall ≈ 50 ms [12] | [12] |
Ca²⁺-gated cation channel (#10) | 53 pS | Sustains depolarization; closes in seconds | Rise ≈ 15 ms, fall ≈ 1 s [12] | [12] |
Ca²⁺-activated Cl⁻ channel (#7) | 40 pS | Amplifies depolarization | Half-activation ≈ 0.8 μM Ca²⁺ [13] | [13] |
Small-conductance Ca²⁺-activated K⁺ channel (SK) | 15 pS | Spike termination & gain control | τ_deactivation ≈ 300 ms [14] | [14] |
Na⁺/Ca²⁺ exchanger | — | Restores basal Ca²⁺ | τ_clearance ≈ 400 ms [14] | [14] |
Protein kinase C down-regulates IP₃ production and the Ca²⁺-gated cation channel, forming a negative feedback loop that underlies short-term adaptation [12]. Calcium imaging in Manduca sexta antennae shows that E9-14:OAc pulses at 10 Hz yield stable peak Ca²⁺ amplitudes, whereas ≥20 Hz induces progressive adaptation due to Ca²⁺ accumulation [15].
Olfactory receptor neuron axons expressing E9-14:OAc-tuned receptors converge onto homologous glomeruli in the antennal lobe (macroglomerular complex, MGC), where projection neurons relay the signal to higher centers.
Stage | Anatomical Target | Integration Property | Experimental Evidence | Citation |
---|---|---|---|---|
ORN axon | MGC “E-cluster” glomerulus | Labeled-line segregation | Tracer fills in S. littoralis [16] | [16] |
Local interneuron | Periglomerular network | GABA_B feedback reduces Ca²⁺ influx by 40% in paired pulses [17] | Paired-pulse suppression τ ≈ 450 ms [17] | [17] |
Projection neuron | Lateral protocerebrum | Sparse firing, gain control | Calcium imaging & modeling [14] | [14] |
Kenyon cell | Mushroom body calyx | Coincidence detection of blend ratios | Genetic calcium sensor studies [15] | [15] |
Functional imaging demonstrates that E9-14:OAc excites a single projection neuron class with phasic–tonic responses that track filament frequencies up to 30 Hz, supporting male orientation in turbulent plumes [14]. Computational reconstructions indicate that intrinsic small-conductance Ca²⁺-activated K⁺ currents and networked GABAergic inhibition act synergistically to preserve temporal fidelity [14].